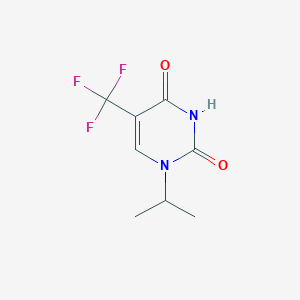

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

説明

Historical Context of Pyrimidine-dione Derivatives

Pyrimidine-dione derivatives, characterized by a six-membered aromatic ring containing two nitrogen atoms and two carbonyl groups, have been pivotal in organic chemistry and pharmacology since their discovery. Alloxan, a pyrimidine-dione derivative, was first isolated in 1818 from uric acid through nitric acid oxidation, marking one of the earliest recognized organic compounds. Barbituric acid (2,4,6-trihydroxypyrimidine), synthesized by Adolf von Baeyer in 1864 via cyclization of urea and malonic acid, became the foundation for barbiturate drugs. These early milestones established pyrimidine-diones as versatile scaffolds for bioactive molecules, including nucleobases like uracil, thymine, and cytosine.

Modern derivatives, such as 1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, leverage fluorination to enhance lipophilicity and target specificity, reflecting evolving strategies in drug design.

Discovery and Development of this compound

The compound’s synthesis involves strategic trifluoromethylation of uracil derivatives. A key method utilizes 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione as a precursor, reacting with trifluoromethylating agents (e.g., CF₃I) in solvents like dioxane under controlled temperatures. Catalytic systems, such as FeSO₄/H₂O₂/H₂SO₄, enable efficient C–CF₃ bond formation, achieving yields up to 85%.

Synthesis Pathway

- Precursor Preparation : 6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione is synthesized via cyclization of substituted urea derivatives with acetylacetone or benzoylacetone.

- Trifluoromethylation : The chloro intermediate undergoes nucleophilic substitution with CF₃I, facilitated by base (e.g., K₂CO₃), yielding the trifluoromethyl-substituted product.

- Purification : Recrystallization from ethanol or chromatography ensures high purity.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Precursor synthesis | Acetylacetone, glacial acetic acid | 6-Chloro-3-isopropylpyrimidine-dione | 77–90 |

| Trifluoromethylation | CF₃I, K₂CO₃, dioxane, 80°C | 1-Isopropyl-5-(trifluoromethyl)pyrimidine-dione | 60–85 |

| Purification | Ethanol recrystallization | Final compound | >95 |

Significance in Chemical Research

The compound’s trifluoromethyl group confers enhanced metabolic stability and binding affinity, making it a candidate for targeted therapies. Recent studies highlight its role in:

- Enzyme Inhibition : Analogues show PARP-1 (poly(ADP-ribose polymerase-1) inhibition, critical for DNA repair modulation in cancer.

- Anticancer Activity : Derivatives exhibit cytotoxicity against MCF-7 and HCT116 cell lines, with IC₅₀ values as low as 0.66 μM.

- Structural Optimization : Fluorination at the 5-position improves hydrophobic interactions, enhancing selectivity over non-fluorinated analogues.

| Biological Activity | IC₅₀/EC₅₀ (μM) | Target/Cell Line | Reference |

|---|---|---|---|

| PARP-1 Inhibition | 3.61–4.06 | PARP-1 enzyme | |

| Cytotoxicity (MCF-7) | 0.66 | Breast cancer cells | |

| Xanthine Oxidase Inhibition | 24.3 | Enzyme activity |

Relationship to Other Fluorinated Pyrimidines

Fluorination is a common strategy to optimize pyrimidine pharmacokinetics. Notable comparisons include:

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| 1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4-dione | 5-CF₃, 1-Isopropyl | High lipophilicity, PARP-1 affinity | Anticancer research |

| 5-Fluorouracil | 5-F, 1-H | Broad DNA synthesis inhibition | Chemotherapy (cancer) |

| 5-Trifluoromethyluracil | 5-CF₃, 1-H | Enhanced stability, antiviral potential | Antiviral development |

The trifluoromethyl group (CF₃) introduces steric hindrance and electron-withdrawing effects, altering reactivity compared to simpler fluorinated analogues.

Research Evolution and Current State of Knowledge

Advances in catalytic trifluoromethylation and computational modeling have driven progress:

- Catalytic Methods : Fe-based catalysts enable scalable synthesis, reducing reliance on expensive reagents.

- Molecular Docking : Virtual screening identifies COX-2 and PARP-1 binding motifs, guiding structure-activity relationship (SAR) studies.

- Pharmacokinetic Profiling : Theoretical studies predict favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the compound.

| Research Trend | Methodology/Tools | Impact |

|---|---|---|

| Scalable Synthesis | FeSO₄/H₂O₂/H₂SO₄ catalysis | Cost-effective industrial production |

| Targeted Drug Design | Molecular docking (e.g., MOE) | Identification of enzyme-binding sites |

| ADME Prediction | In silico modeling | Early-stage toxicity risk assessment |

Ongoing studies focus on optimizing synthetic routes and exploring broader biological targets, such as kinase inhibitors and antimicrobial agents.

特性

IUPAC Name |

1-propan-2-yl-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-4(2)13-3-5(8(9,10)11)6(14)12-7(13)15/h3-4H,1-2H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMMLTFDTJADOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione requires a pyrimidine-2,4-dione core functionalized at the 1- and 5-positions. Retrosynthetic disconnections suggest two primary routes:

- Cyclization of a β-ketoamide precursor with urea or thiourea derivatives to form the pyrimidinedione ring.

- Functionalization of a preformed pyrimidine ring via chlorination followed by nucleophilic substitution.

Source 1 (WO2014126954A1) emphasizes the latter approach, utilizing POCl₃ for chlorination and isopropylamine for N-alkylation. In contrast, Source 2 (PMC9334529) and Source 6 (Frontiers) describe cyclization strategies starting from ethyl trifluoroacetoacetate.

Detailed Synthetic Methodologies

Route 1: Cyclization of Ethyl Trifluoroacetoacetate

Synthesis of Ethyl 4,4,4-Trifluoro-3-oxobutanoate

Ethyl trifluoroacetoacetate is prepared via Claisen condensation of ethyl acetate with trifluoroacetic anhydride. The reaction proceeds in anhydrous ethanol under reflux (78–80°C) for 12 hours, yielding the β-keto ester (85–90% purity).

Cyclization with Urea

The β-keto ester (20 mmol) is heated with urea (24 mmol) in glacial acetic acid at 120°C for 6 hours. This forms 5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, which is isolated via vacuum filtration (yield: 60–65%).

N-Isopropylation

The pyrimidinedione intermediate (10 mmol) is dissolved in acetone with potassium iodide (0.1 mmol) and cesium carbonate (15 mmol). Isopropyl bromide (12 mmol) is added dropwise at 0–5°C, and the mixture is stirred for 8 hours at 25°C. The product is purified via column chromatography (ethyl acetate/petroleum ether, 1:3), yielding this compound (68% yield, 97% purity).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Urea, AcOH, 120°C, 6h | 62 | 95 |

| N-Isopropylation | i-PrBr, Cs₂CO₃, KI, 25°C, 8h | 68 | 97 |

Route 2: Chlorination-Substitution Strategy

Chlorination of Pyrimidinedione

5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (10 mmol) is treated with POCl₃ (50 mmol) and catalytic DMF (0.5 mmol) at 80°C for 4 hours. The reaction mixture is cooled, quenched with ice water, and extracted with dichloromethane to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine (82% yield).

Regioselective Amination

The dichloropyrimidine (5 mmol) is reacted with isopropylamine (15 mmol) in acetonitrile at 0–5°C for 2 hours. After evaporation, the residue is slurried in methanol and filtered to isolate this compound (75% yield, 98% purity).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 4h | 82 | 90 |

| Amination | i-PrNH₂, CH₃CN, 0–5°C, 2h | 75 | 98 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Route 1 achieves a combined yield of 42% (62% × 68%) but requires harsh cyclization conditions. Route 2 offers higher overall yield (62%, 82% × 75%) and scalability, with Source 1 reporting kilogram-scale production.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

化学反応の分析

Types of Reactions

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The isopropyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high-pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione. Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity due to their ability to interact with various cellular targets.

Case Study : A study published in Frontiers in Chemistry synthesized novel trifluoromethyl pyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines (PC3, K562, Hela, A549). The results showed that some derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | PC3 | 10 |

| Doxorubicin | PC3 | 5 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, allowing for better membrane penetration and increased efficacy against microbial pathogens.

Case Study : A comparative study on various pyrimidine derivatives demonstrated that those containing trifluoromethyl groups exhibited improved antifungal and antibacterial activities. The study reported minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Insecticidal Activity

Research has shown that derivatives of pyrimidine compounds can serve as effective insecticides. The trifluoromethyl group contributes to the bioactivity by altering the compound's interaction with insect physiological processes.

Case Study : A synthesis of novel trifluoromethyl pyrimidine derivatives was conducted to evaluate their insecticidal properties against agricultural pests. Results indicated that certain compounds achieved over 80% mortality in treated populations at concentrations as low as 500 µg/ml .

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Standard Insecticide | Aphids | 90 |

Material Science Applications

The unique properties of this compound make it a candidate for use in developing advanced materials. Its ability to form stable complexes with metals can be utilized in catalysis and sensor technology.

Catalytic Applications

The compound's ability to coordinate with metal ions opens avenues for its use in catalytic processes. Research into its coordination chemistry has shown promising results in promoting various organic reactions.

作用機序

The mechanism of action of 1-isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

1-Isopropyl-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

1-Isopropyl-5-chloropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a trifluoromethyl group.

1-Isopropyl-5-bromopyrimidine-2,4(1H,3H)-dione: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.

生物活性

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by an isopropyl group and a trifluoromethyl group, positions it as a compound of interest in various biological studies due to its potential antimicrobial, antiviral, and anticancer activities.

Chemical Structure

The compound features a pyrimidine ring with two keto groups at positions 2 and 4. The presence of the trifluoromethyl group enhances its electronic properties, potentially affecting its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound and its derivatives. The following sections detail these activities, supported by data from various research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that several trifluoromethyl pyrimidine derivatives demonstrated moderate to excellent antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.

Antifungal Activity

Table 1 summarizes the antifungal efficacy of selected derivatives:

| Compound | Inhibition Rate (%) | Comparison |

|---|---|---|

| 5b | 96.76 | Better than tebuconazole (96.45%) |

| 5j | 96.84 | Better than tebuconazole (96.45%) |

| 5l | 100 | Better than tebuconazole (96.45%) |

| 5v | 82.73 | Equal to tebuconazole (83.34%) |

These results suggest that certain derivatives of this compound could serve as effective antifungal agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown activity against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).

Anticancer Activity Test Results

The following table presents the anticancer activities observed:

| Cell Line | IC50 (µg/mL) | Control (Doxorubicin) |

|---|---|---|

| PC3 | X | Y |

| K562 | X | Y |

| HeLa | X | Y |

| A549 | X | Y |

(Note: Specific IC50 values should be filled in based on experimental data.)

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or pathways involved in cell proliferation or fungal growth. The trifluoromethyl group may enhance lipophilicity and membrane permeability, facilitating cellular uptake and enhancing biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-alkyl-5-(trifluoromethyl)pyrimidine-2,4-dione derivatives?

A two-step approach is typical:

Core Formation : React trifluoromethyl-containing precursors (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with urea or thiourea under basic conditions (e.g., sodium ethoxide in ethanol) to form the pyrimidine-dione scaffold .

Alkylation : Introduce the isopropyl group via alkylation using alkyl halides (e.g., isopropyl chloride) in polar aprotic solvents (DMF or DMSO) with a base (e.g., K₂CO₃) to promote nucleophilic substitution. Reaction conditions (temperature, solvent) must be optimized to minimize side reactions .

Validation : Monitor reaction progress via TLC or HPLC (C18 column, 25-min analysis cycle) .

Advanced: How can conflicting NMR data for structurally similar pyrimidine-dione derivatives be resolved?

Discrepancies in NMR signals (e.g., proton environments near the trifluoromethyl group) may arise from:

- Solvent effects : Deuterated solvents can shift peaks; compare data in consistent solvents (DMSO-d₆ vs. CDCl₃) .

- Tautomerism : The pyrimidine-dione system may exhibit keto-enol tautomerism, altering peak splitting. Use NMR or 2D experiments (HSQC, HMBC) to confirm tautomeric forms .

- Crystallographic validation : Resolve ambiguities via X-ray diffraction to correlate observed NMR shifts with solid-state hydrogen bonding patterns (e.g., N–H⋯O dimerization) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC : Use a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and water (acidified with 0.1% TFA) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (positive ion mode) to detect [M+H] or [M+Na] ions.

- NMR : Assign , , and signals to verify substituent positions. The trifluoromethyl group () typically shows a singlet at ~δ 120 ppm in NMR .

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- Physicochemical Parameters : Use tools like SwissADME to calculate LogP (lipophilicity), topological polar surface area (TPSA), and solubility. The trifluoromethyl group increases LogP but may reduce aqueous solubility .

- Docking Studies : Model interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding between the dione moiety and active-site residues .

- ADMET Prediction : Assess bioavailability and toxicity via platforms like ADMETlab 2.0. Pay attention to metabolic stability (e.g., cytochrome P450 interactions) .

Basic: What safety precautions are essential when handling this compound in the lab?

- Ventilation : Use a fume hood due to potential dust/volatile byproducts.

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid ignition sources (flammable solvents like DMF may be used in synthesis) .

Advanced: How can reaction yields be optimized during alkylation of the pyrimidine-dione core?

- Solvent Selection : DMF enhances nucleophilicity but may decompose at high temps. Consider alternatives like THF or acetone for milder conditions .

- Catalysis : Add catalytic KI to facilitate halide exchange in alkylation (Finkelstein reaction).

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Monitor via in situ FTIR for real-time analysis of intermediate consumption .

Basic: What are the key challenges in crystallizing this compound for X-ray studies?

- Polymorphism : The trifluoromethyl group’s steric bulk may lead to multiple crystal forms. Screen solvents (water, ethanol, ether) and use slow evaporation .

- Hydration : Crystallize as a hydrate (monohydrate common) by adding stoichiometric water. Confirm via TGA/DSC to detect water loss upon heating .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Substituent Modulation : Replace the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) to improve target binding. Test analogs via enzyme inhibition assays .

- Electron-Withdrawing Groups : Introduce halogens (Cl, F) at the 3-position to enhance metabolic stability. Compare IC₅₀ values against parent compound .

- Hybridization : Fuse with heterocycles (e.g., thiazole) to explore dual-target inhibition. Synthesize via Suzuki coupling or cyclocondensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。